molecular formula C22H15F2N3O B12444709 N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide

N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide

Cat. No.: B12444709
M. Wt: 375.4 g/mol
InChI Key: LMGHJOPNFXKXAK-UHFFFAOYSA-N
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Description

N’-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction of 4-fluorobenzaldehyde with 1H-indole-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 1H-indole-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can influence various biological pathways and molecular targets. For example, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide is unique due to its specific structure, which includes both indole and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H15F2N3O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[bis(4-fluorophenyl)methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C22H15F2N3O/c23-17-9-5-14(6-10-17)21(15-7-11-18(24)12-8-15)26-27-22(28)20-13-16-3-1-2-4-19(16)25-20/h1-13,25H,(H,27,28)

InChI Key

LMGHJOPNFXKXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NN=C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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